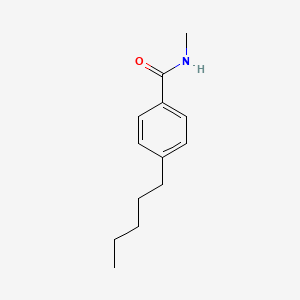

N-methyl-4-pentylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-methyl-4-pentylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by a benzene ring substituted with a methyl group and a pentyl chain, along with an amide functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-methyl-4-pentylbenzamide can be synthesized through several methods. One common approach involves the reaction of 4-pentylbenzoic acid with methylamine. The reaction typically occurs in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out under mild conditions, often at room temperature, to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include the precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Table 1: Synthetic Routes for N-Methyl-4-pentylbenzamide

-

Nickel-catalyzed coupling involves aryl bromides (e.g., 4-pentylbromobenzene) reacting with N-methylformamide under basic conditions .

-

Tin-mediated pathways use Bu₃SnLi to facilitate nucleophilic substitution on pre-functionalized benzamides .

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions:

Table 2: Hydrolysis Products and Conditions

| Condition | Reagents | Product | Notes |

|---|---|---|---|

| Acidic hydrolysis | HCl (concentrated), reflux | 4-Pentylbenzoic acid + methylamine | Slow reaction |

| Basic hydrolysis | NaOH, H₂O, heat | 4-Pentylbenzoate salt + methylamine | Requires prolonged heating |

-

Hydrolysis is less favorable compared to primary amides due to steric hindrance from the N-methyl group .

Reduction Reactions

The amide group can be reduced to a methylamine moiety:

Table 3: Reduction Pathways

| Reducing Agent | Conditions | Product | Efficiency |

|---|---|---|---|

| LiAlH₄ | Et₂O, reflux | N-Methyl-4-pentylbenzylamine | Moderate |

| BH₃·THF | THF, 0°C to RT | Partial reduction | Low |

Electrophilic Aromatic Substitution (EAS)

The pentyl group activates the benzene ring toward EAS, directing incoming electrophiles to the ortho/para positions:

Table 4: EAS Reactivity

| Reaction | Reagents | Product | Selectivity |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 3-Nitro-4-pentyl-N-methylbenzamide | Para > Ortho |

| Sulfonation | H₂SO₄, SO₃ | 3-Sulfo-4-pentyl-N-methylbenzamide | Para |

-

The pentyl group’s electron-donating nature enhances ring reactivity, though steric effects may limit substitution at the ortho position.

C–H Functionalization

The N-methyl group undergoes palladium-mediated C(sp³)–H activation, enabling alkylation or arylation:

Table 5: C–H Bond Functionalization (Analogous Systems)

| Substrate | Catalyst | Product | Application |

|---|---|---|---|

| N-Methylbenzamide | Pd(OAc)₂, Ag₂CO₃ | N-(CH₂-aryl)-substituted benzamide | Antibiotic synthesis |

Compatibility with Other Reagents

-

Dehydrating agents (e.g., P₂O₅) : Convert the amide to a nitrile (4-pentylbenzonitrile) .

-

Azo compounds : Generate toxic gases (e.g., NH₃) via decomposition .

-

Strong reducing agents (e.g., NaBH₄) : Produce flammable hydrogen gas .

Key Research Findings

Wissenschaftliche Forschungsanwendungen

Synthesis Overview

| Reaction Type | Description | Reagents | Major Products |

|---|---|---|---|

| Oxidation | Converts methyl to carboxylic acid derivative | Potassium permanganate | N-Pentyl-4-benzamide |

| Reduction | Converts amide to amine | Lithium aluminum hydride | N-Methyl-4-pentylbenzylamine |

| Substitution | Electrophilic substitution on benzene ring | Halogenating agents | Halogenated derivatives |

Pharmacological Applications

1. Anticancer Activity

Research indicates that derivatives of N-methyl-4-pentylbenzamide exhibit potential anticancer properties. A study demonstrated that modifications in the structure of benzamide derivatives could enhance their activity against various cancer cell lines. The presence of the pentyl group appears to improve the lipophilicity and cellular uptake of these compounds, making them promising candidates for further development in cancer therapeutics .

2. Antiviral Properties

this compound has shown antiviral activity against several viral strains, including Enterovirus 71. In vitro studies revealed that specific structural modifications increased the efficacy of these compounds against viral replication. The mechanism involves interference with viral entry or replication processes, suggesting a viable pathway for developing antiviral drugs .

3. Neuroprotective Effects

The compound has been studied for its neuroprotective properties against neurotoxins that induce parkinsonism. Research indicates that this compound may inhibit the uptake of neurotoxic metabolites into dopaminergic neurons, thus providing a protective effect against neurodegeneration .

Material Science Applications

In addition to its biological applications, this compound is being explored for use in materials science. Its unique chemical structure allows it to function as a precursor for synthesizing novel polymers and composites with enhanced thermal and mechanical properties. This versatility opens avenues for its application in coatings, adhesives, and other industrial materials.

Case Studies

Case Study 1: Anticancer Activity

A series of this compound derivatives were synthesized and tested against human cancer cell lines. The results indicated that certain modifications led to significant increases in cytotoxicity, with IC50 values lower than standard chemotherapeutic agents .

Case Study 2: Antiviral Activity Against Enterovirus 71

In a study evaluating the antiviral potential of this compound derivatives against Enterovirus 71, specific compounds exhibited low micromolar IC50 values (5.7 ± 0.8 to 12 ± 1.2 μM), indicating substantial antiviral activity while maintaining low cytotoxicity . This highlights the potential for developing effective antiviral therapies based on this compound.

Wirkmechanismus

The mechanism of action of N-methyl-4-pentylbenzamide involves its interaction with specific molecular targets. The amide functional group can form hydrogen bonds with biological molecules, influencing their activity. The benzene ring and alkyl chain contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

N-methylbenzamide: Lacks the pentyl chain, resulting in different physical and chemical properties.

4-pentylbenzamide: Lacks the methyl group on the amide nitrogen, affecting its reactivity and interactions.

N-methyl-4-ethylbenzamide: Has a shorter alkyl chain, influencing its solubility and binding characteristics.

Uniqueness: N-methyl-4-pentylbenzamide is unique due to the combination of its structural features, including the methyl group on the amide nitrogen and the pentyl chain on the benzene ring

Biologische Aktivität

N-methyl-4-pentylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

- Molecular Formula : C12H17NO

- Molecular Weight : 193.27 g/mol

- Structural Features : The compound features a benzamide structure with a methyl and pentyl substituent, which influences its solubility and biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of 4-pentylbenzoic acid with methylamine. The general reaction can be summarized as follows:

Antibacterial Activity

Research has shown that derivatives of benzamides, including this compound, exhibit significant antibacterial activity against various pathogens. For instance, studies have demonstrated efficacy against Escherichia coli and Staphylococcus aureus, two common bacterial strains associated with human infections. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis, leading to cell death.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity. It has been tested against fungi such as Candida albicans, with results indicating a potential for therapeutic use in fungal infections.

Antiviral Activity

Recent studies have investigated the antiviral properties of this compound derivatives against enteroviruses, particularly Coxsackievirus A9 (CVA9). The compounds demonstrated the ability to inhibit viral replication by stabilizing the viral capsid, thus preventing uncoating and subsequent infection of host cells.

| Compound | Virus Type | IC50 (µM) | Cytotoxicity (TC50) |

|---|---|---|---|

| This compound | CVA9 | 10 µM | >100 µM |

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Antibacterial : Inhibition of DNA gyrase or topoisomerase enzymes critical for bacterial DNA replication.

- Antifungal : Disruption of ergosterol biosynthesis in fungal cell membranes.

- Antiviral : Binding to hydrophobic pockets in viral capsids, preventing disassembly and release of viral RNA into host cells.

Case Studies

- Antibacterial Efficacy : A study conducted on various benzamide derivatives found that modifications at the para position significantly enhanced antibacterial activity against resistant strains.

- Antiviral Properties : In vitro assays demonstrated that this compound effectively reduced viral loads in infected cell cultures by more than 90% when administered at early stages post-infection.

Eigenschaften

IUPAC Name |

N-methyl-4-pentylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-3-4-5-6-11-7-9-12(10-8-11)13(15)14-2/h7-10H,3-6H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHZIEBNBMCBXAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(=O)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.